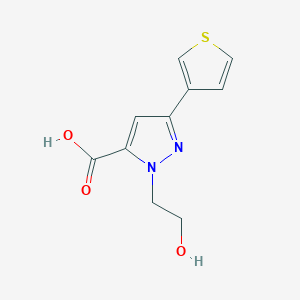
2-(1-(2-氟代乙基)-3-(吡啶-2-基)-1H-吡唑-4-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPA) is an organic compound that has been widely studied for its potential applications in scientific research. FEPA has a unique structure and is composed of a pyrazole ring, a fluoroethyl group, and a pyridine ring. It has been found to have a wide range of biochemical and physiological effects, and has been used for a variety of purposes, including as a fluorescent probe, a catalyst, and a drug delivery system.
科学研究应用
理解杂环胺
杂环胺 (HCA),如 PhIP(2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶),在高温烹饪肉类和鱼类时形成。研究表明,HCA 具有潜在致癌性,因此人们对了解它们的形成、暴露水平和生物学效应产生了兴趣。例如,对饮食中接触 PhIP(与目标化合物具有相同的杂环胺结构)的研究提供了对其在人类致癌作用中的作用及其生物学影响的可能途径的见解(Magagnotti 等人,2000;Wakabayashi 等人,1993)。
生物监测和健康风险
生物监测技术的进步使得能够在人体样本中检测到像 PhIP 这样的 HCA,这提供了一种直接的方法来评估饮食来源的接触并评估潜在的健康风险。例如,研究表明可以在人发中检测到 PhIP,这为接触这种致癌物提供了一个无创生物标记(Bessette 等人,2009)。这项研究有助于更好地了解不同人群的接触水平以及与饮食习惯相关的潜在危险因素。
代谢途径和遗传影响
对 HCA 代谢途径的研究突出了 CYP1A2 等酶在人体内代谢这些化合物中的重要作用。酶活性的遗传变异性会影响个体对 HCA 致癌作用的易感性,强调了遗传因素在饮食癌症风险中的重要性(Moonen 等人,2004)。了解这些途径对于制定旨在降低癌症风险的饮食建议和干预措施至关重要。
在疾病标志物识别中的应用
HCA 的研究还尝试识别疾病标志物,尤其是在与饮食习惯相关的癌症中。探索 HCA 形成 DNA 加合物的研究为这些化合物促进癌变的机制提供了重要线索。这项研究是制定监测和减轻 HCA 对人类健康影响的策略的基础(Lightfoot 等人,2000)。
属性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGPWZGJBGFPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














